molecular formula C16H15ClOS B3023786 2'-Chloro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-48-1

2'-Chloro-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B3023786
CAS No.: 898781-48-1
M. Wt: 290.8 g/mol
InChI Key: CTOYBEXIDDSUGW-UHFFFAOYSA-N
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Description

2’-Chloro-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H15ClOS It is characterized by the presence of a chloro group, a thiomethyl group, and a propiophenone backbone

Preparation Methods

The synthesis of 2’-Chloro-3-(4-thiomethylphenyl)propiophenone typically involves the reaction of 2-chlorobenzoyl chloride with 4-methylthiophenyl magnesium bromide, followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of anhydrous aluminum chloride as a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2’-Chloro-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases to yield corresponding carboxylic acids and thiols.

Scientific Research Applications

2’-Chloro-3-(4-thiomethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The chloro and thiomethyl groups can participate in various binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2’-Chloro-3-(4-thiomethylphenyl)propiophenone can be compared with other similar compounds, such as:

  • 2’-Chloro-3-(4-methylphenyl)propiophenone
  • 2’-Chloro-3-(4-methoxyphenyl)propiophenone
  • 2’-Chloro-3-(4-chlorophenyl)propiophenone
  • 2’-Chloro-3-(4-fluorophenyl)propiophenone

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence their chemical properties and reactivity, making each compound unique in its own right.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClOS/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-7,9-10H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOYBEXIDDSUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644387
Record name 1-(2-Chlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-48-1
Record name 1-(2-Chlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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